molecular formula C21H19ClFN3O2 B2938390 2-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-6-fluorobenzamide CAS No. 1421476-92-7

2-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-6-fluorobenzamide

Cat. No.: B2938390
CAS No.: 1421476-92-7
M. Wt: 399.85
InChI Key: MYVZJWRLCQGXGS-UHFFFAOYSA-N
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Description

2-Chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-6-fluorobenzamide is a synthetic compound characterized by a phthalazinone core substituted with a cyclopentyl group and a benzamide moiety. Its molecular structure integrates halogenated aromatic rings (chlorine and fluorine) and a cyclic ketone, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-chloro-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c22-16-10-5-11-17(23)19(16)20(27)24-12-18-14-8-3-4-9-15(14)21(28)26(25-18)13-6-1-2-7-13/h3-5,8-11,13H,1-2,6-7,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVZJWRLCQGXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Phthalazinone-Based Compounds (A22, A23, B2–B5)

Key structural analogs include compounds from the A- and B-series (), which share the phthalazinone backbone but differ in substituents and functional groups. A comparative analysis is summarized below:

Compound Molecular Formula Molecular Weight Key Substituents/Modifications
Target Compound C₂₃H₂₀ClFN₃O₂ 436.12 Cyclopentyl, benzamide, Cl/F substituents
A22 C₂₇H₂₉F₃N₄O₂ 499.23 Piperazine, difluorocyclohexane, fluorobenzyl
A23 C₂₇H₃₁FN₄O₂ 463.25 Piperazine, cyclohexanecarbonyl, fluorobenzyl
B2–B5 (e.g., B3) C₂₀H₂₁FN₄O₂ 369.17 Benzohydrazide, alkyl chains (propyl, butyl, etc.)

Key Findings:

  • Molecular Weight and Complexity : The target compound has a lower molecular weight (436.12) compared to A22 (499.23) and A23 (463.25), likely due to the absence of piperazine and cyclohexane-derived groups.
  • Functional Groups : Unlike the A-series, which incorporates piperazine-linked carbonyl groups, the target compound features a direct benzamide linkage. This may enhance metabolic stability or receptor binding specificity .
  • B-Series Comparison : The B-series substitutes benzamide with benzohydrazide and varies alkyl chain lengths (e.g., propyl in B2, pentyl in B5). These modifications could influence solubility and pharmacokinetics, as longer alkyl chains (e.g., B5: C21H23FN4O2) increase hydrophobicity .

Comparison with Functional Analogs (Agrochemical Benzamides)

and highlight benzamide/acetamide derivatives used as pesticides (e.g., diflubenzuron, alachlor). While structurally distinct from the target compound, these analogs provide insight into functional motifs:

Compound Use/Class Key Structural Features
Diflubenzuron Benzoylurea insecticide N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide
Alachlor Chloroacetamide herbicide 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
Target Compound N/A Phthalazinone core, benzamide, cyclopentyl group

Key Findings:

  • Mechanistic Implications: Diflubenzuron inhibits chitin synthesis in insects, while alachlor targets weed growth.
  • Structural Divergence: The target compound lacks the urea (diflubenzuron) or chloroacetamide (alachlor) groups critical for their pesticidal activity. Instead, its phthalazinone-benzamide hybrid structure may confer unique target selectivity .

Research Implications and Limitations

  • Structural Advantages : The cyclopentyl group in the target compound may enhance steric hindrance, improving resistance to enzymatic degradation compared to A23’s cyclohexane moiety .
  • Data Gaps: No direct biological activity data (e.g., IC₅₀, LD₅₀) are provided in the evidence, limiting mechanistic conclusions.
  • Contradictions: While benzamide derivatives are common in agrochemicals, the phthalazinone core’s role remains unclear, suggesting the target compound may represent a novel structural class .

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